molecular formula C10H10BrFO3 B6296095 Ethyl 6-bromo-2-fluoro-3-methoxybenzoate CAS No. 1823558-41-3

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate

Cat. No.: B6296095
CAS No.: 1823558-41-3
M. Wt: 277.09 g/mol
InChI Key: PEVQRTFXLKLVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C10H10BrFO3 and a molecular weight of 277.09 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and methoxylation of benzoic acid derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Scientific Research Applications

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-fluoro-3-methoxybenzoate depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites or altering their conformation. The presence of bromine, fluorine, and methoxy groups can enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Ethyl 6-bromo-2-fluoro-3-methoxybenzoate can be compared with other similar compounds such as:

These comparisons highlight the importance of molecular structure in determining the unique properties and applications of each compound.

Properties

IUPAC Name

ethyl 6-bromo-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVQRTFXLKLVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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